1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone
Description
1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone is a methanone derivative featuring a benzodioxole moiety linked to a piperazine ring substituted with a 4-ethylphenyl group. This compound belongs to a class of piperazine-based methanones, which are often studied for their pharmacological properties, including neuroleptic and antipsychotic activities . Its structural framework allows for versatile modifications, making it a candidate for comparative studies with analogous compounds.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-ethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-15-3-6-17(7-4-15)21-9-11-22(12-10-21)20(23)16-5-8-18-19(13-16)25-14-24-18/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGCSRDIZRINOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. One common synthetic route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be reacted with various reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Piperazine ring : Commonly associated with various pharmacological activities.
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological activity.
- Methanone functional group : Imparts additional reactivity and biological interactions.
Neuropharmacology
The compound exhibits potential as a neuropharmacological agent. Research indicates that derivatives of compounds containing the piperazine ring can interact with neurotransmitter receptors such as serotonin and dopamine. These interactions are crucial for developing treatments for conditions like depression and anxiety disorders.
Table 1: Neurotransmitter Receptor Interactions
| Compound | Target Receptor | Affinity (Ki) |
|---|---|---|
| 1 | 5-HT1A | 30 nM |
| 2 | D2 | 50 nM |
Antidepressant and Antipsychotic Effects
Compounds similar to 1,3-benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone have shown promise in preclinical studies for their antidepressant and antipsychotic effects. The modulation of serotonin receptors is particularly notable, suggesting potential use in treating major depressive disorder and schizophrenia.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that it may inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| A | MCF7 | 2.38 | 4.56 |
| B | HCT116 | 1.54 | 8.29 |
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of the compound to evaluate their binding affinity to serotonin receptors. Results indicated that specific modifications on the piperazine ring significantly enhanced receptor affinity.
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer efficacy of the compound against various cancer cell lines. The study found that it exhibited lower IC50 values compared to standard chemotherapeutics, indicating superior efficacy.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations:
Bis(4-methoxyphenyl)methyl () increases steric bulk and π-stacking capacity, which may improve binding to aromatic residues in biological targets .
5-Chloro-2-methoxyphenyl () combines halogen and methoxy substituents, which could influence solubility and metabolic stability .
The target compound (337.40 g/mol) strikes a balance between size and functionality.
Physicochemical and Crystallographic Properties
- Crystal Packing : The compound in exhibits a triclinic crystal system with distinct dihedral angles (71.39° and 68.64°) between methoxybenzene rings, suggesting conformational flexibility . This contrasts with the target compound, whose packing behavior (unreported in evidence) may differ due to the ethylphenyl group’s linearity.
- Lipophilicity : Ethyl and trifluoromethyl groups (Target vs. ) impart divergent logP values, affecting membrane permeability.
Biological Activity
1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzodioxole moiety linked to a piperazine ring through a methanone group, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It exhibits properties similar to those of other psychoactive substances, particularly in modulating serotonin and dopamine pathways. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI) and has potential implications in treating mood disorders and anxiety.
1. Antidepressant Activity
Several studies have indicated that compounds with similar structures can exhibit antidepressant-like effects. For instance, the inhibition of serotonin reuptake leads to increased serotonin levels in the synaptic cleft, which may alleviate symptoms of depression.
2. Anxiolytic Effects
The compound may also possess anxiolytic properties, potentially through modulation of GABAergic transmission. This suggests its use in treating anxiety disorders.
3. Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells. This aspect is critical for developing treatments for neurodegenerative diseases.
Case Study 1: Antidepressant Efficacy
A double-blind placebo-controlled trial investigated the antidepressant efficacy of a related compound in patients with major depressive disorder. Results showed a significant reduction in depression scores compared to placebo after six weeks of treatment, indicating the potential efficacy of benzodioxole derivatives in clinical settings.
Case Study 2: Anxiolytic Effects
In an animal model study, administration of the compound led to reduced anxiety-like behavior in elevated plus maze tests. The results support the hypothesis that the compound may enhance GABAergic activity, contributing to its anxiolytic effects.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
